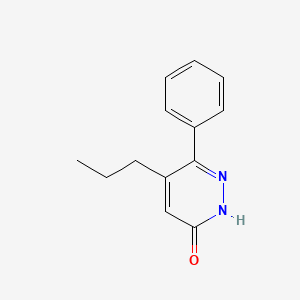

6-Phenyl-5-propylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

136549-34-3 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

3-phenyl-4-propyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)14-15-13(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,16) |

InChI Key |

SZXZOFDPRBSZKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)NN=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Cardiotonic and Vasodilatory Research

The pyridazinone scaffold is a well-established pharmacophore in the development of agents for cardiovascular diseases. Numerous derivatives have been synthesized and evaluated for their effects on heart muscle contractility (cardiotonic activity) and their ability to widen blood vessels (vasodilatory activity).

Research Findings on Related Compounds:

Cardiotonic Activity: Studies on a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives identified compounds with potential cardiotonic effects when tested on isolated perfused toad hearts. nih.gov Other research has also highlighted various pyridazinone derivatives as potent positive inotropic agents. nih.gov

Vasodilatory Activity: A significant body of research has demonstrated the vasorelaxant properties of 6-phenylpyridazin-3(2H)-one derivatives. For instance, certain 6-(4-substitutedphenyl)-3-pyridazinones were identified as potent hydralazine (B1673433) analogues with strong vasorelaxant effects. nih.gov Similarly, other studies have explored 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives for their vasodilatory action. nih.gov The parent compound, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, has also been investigated as a hypotensive agent. nih.gov

Despite the extensive research into the cardiovascular effects of the broader 6-phenylpyridazin-3(2H)-one class, specific studies focusing solely on 6-Phenyl-5-propylpyridazin-3(2H)-one for either cardiotonic or vasodilatory activity are not prominently available in the reviewed scientific literature.

Anticonvulsant Research

Epilepsy is a common neurological disorder, and the search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. nih.gov Various heterocyclic compounds are often investigated for their potential to suppress or prevent seizures.

Research Findings on Related Compounds: The arylsemicarbazone scaffold has been recognized as a promising pharmacophore for developing anticonvulsants. nih.gov Additionally, N-phenyl-N'-pyridinylureas have been examined for anticonvulsant properties, with some showing efficacy against seizures induced by maximal electroshock in animal models. nih.gov While the broader class of pyridazinones has been mentioned in the context of diverse biological activities, including anticonvulsant potential, specific and detailed investigations are often focused on particular derivatives.

Based on a review of available literature, dedicated research evaluating 6-Phenyl-5-propylpyridazin-3(2H)-one for anticonvulsant properties has not been identified.

Antimicrobial Research Antibacterial, Antifungal, Antiviral

The rise of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic microorganisms. Pyridazinone derivatives have been explored in this context for their potential antibacterial, antifungal, and antiviral activities.

Research Findings on Related Compounds:

Antibacterial and Antifungal Activity: Several studies have reported on the antimicrobial properties of various pyridazinone derivatives. For example, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and showed good antifungal activity. nih.gov Other research has focused on developing pyridazinone-based compounds with dual antimicrobial and anticancer properties. nih.gov A study on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, inspired by natural products, identified a novel antibacterial framework. nih.gov Another study evaluated new derivatives incorporating a pyridazine (B1198779) moiety and found that they exhibited varying degrees of antifungal and antibacterial activities. mdpi.com

No specific studies detailing the evaluation of 6-Phenyl-5-propylpyridazin-3(2H)-one for its antimicrobial (antibacterial, antifungal, or antiviral) activity were found in the surveyed literature.

Anticancer Research

The pyridazin-3(2H)-one scaffold is a key structural component in many compounds investigated for their potential as anticancer agents. nih.gov These derivatives have been designed to target various mechanisms involved in cancer cell growth and proliferation.

Research Findings on Related Compounds: Pyridazinone derivatives have been developed to act as inhibitors of several key targets in oncology, including PARP, dihydrofolate reductase (DHFR), and various kinases like B-RAF and BTK. nih.gov

One study focused on designing diarylurea derivatives based on a pyridazinone scaffold to act as dual antimicrobial and anticancer agents, mimicking the action of drugs like sorafenib. nih.gov

Another series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones was tested against a panel of human cancer cell lines, with some compounds showing high activity against leukemia and non-small-cell lung cancer cell lines. nih.gov

More complex fused heterocyclic systems, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, have also been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. mdpi.com

A review of the scientific literature did not yield specific studies focused on the anticancer properties of 6-Phenyl-5-propylpyridazin-3(2H)-one .

Phosphodiesterase Inhibition Studies

Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibitors of these enzymes, particularly PDE3, PDE4, and PDE5, are used to treat a range of conditions, including heart failure, inflammatory diseases, and erectile dysfunction. nih.govclevelandclinic.org

Research Findings on Related Compounds: The pyridazinone structure is a known feature in some classes of PDE inhibitors.

Certain 6-(1H-imidazol-4-yl)-3(2H)-pyridazinone derivatives were found to be potent positive inotropic agents and effective inhibitors of cardiac phosphodiesterase fraction III. nih.gov

PDE5 inhibitors, which work by blocking the degradation of cGMP, are well-known vasodilating drugs used to treat erectile dysfunction and pulmonary hypertension. wikipedia.org The therapeutic potential of PDE inhibitors extends to a wide range of diseases. encyclopedia.pub

While the pyridazinone core is relevant to PDE inhibition, specific research detailing the activity of 6-Phenyl-5-propylpyridazin-3(2H)-one as a phosphodiesterase inhibitor is not present in the available scientific literature.

Formyl Peptide Receptor Fpr Agonism Research

Formyl peptide receptors (FPRs) are a group of G protein-coupled receptors that play a crucial role in the inflammatory response and host defense. Agonists of these receptors are of interest for their potential to modulate inflammation, making them therapeutic targets for diseases like rheumatoid arthritis. nih.gov

Research Findings on Related Compounds: The pyridazin-3(2H)-one scaffold has been successfully utilized to develop potent FPR agonists.

One study described a series of functionalized pyridazin-3(2H)-one-based compounds that demonstrated high potency and biased agonism at FPRs. nih.govx-mol.com

Another research effort identified a novel class of small-molecule agonists for FPRs based on 6-methyl-2,4-disubstituted pyridazin-3(2H)-one derivatives. vumc.org

Further work has identified mixed FPR agonists with a pyridazin-3(2H)-one scaffold that were effective in a rat model of rheumatoid arthritis. nih.gov

Specific investigations into the activity of 6-Phenyl-5-propylpyridazin-3(2H)-one as a formyl peptide receptor agonist have not been reported in the reviewed literature.

Advanced Research Directions and Future Perspectives for 6 Phenyl 5 Propylpyridazin 3 2h One

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities. eurekalert.orgsarpublication.com The specific compound, 6-Phenyl-5-propylpyridazin-3(2H)-one, represents a promising, yet underexplored, chemical entity. Future research into this molecule and its analogues is poised to unlock new therapeutic potentials by leveraging advanced chemical and biological techniques. The following sections outline key areas for future investigation that could significantly advance our understanding and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Phenyl-5-propylpyridazin-3(2H)-one, and how can reaction conditions be systematically optimized?

- Methodology :

- Multi-step synthesis : Pyridazinone derivatives are typically synthesized via cyclization reactions. For example, condensation of hydrazines with diketones or via [4+2] cycloaddition reactions can yield the pyridazinone core .

- Optimization parameters : Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂) significantly impact yield and purity. Systematic screening using Design of Experiments (DoE) can identify optimal conditions .

- By-product minimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of pyridazinone derivatives?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the pyridazinone ring appear as broad singlets at δ 10–12 ppm) .

- X-ray crystallography : Provides definitive proof of molecular geometry, including bond angles and dihedral angles. For example, crystallographic data for similar compounds show planar pyridazinone rings with phenyl substituents at ~30° dihedral angles .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what parameters are critical?

- Methodology :

- Factor selection : Key variables include temperature, solvent (polar vs. nonpolar), catalyst concentration, and reaction time. A 2⁴ factorial design can reduce experimental runs while capturing interactions .

- Response surface methodology (RSM) : Models non-linear relationships between factors (e.g., temperature and solvent) and outcomes (yield, purity). For example, a central composite design may reveal that ethanol at 100°C maximizes yield .

- Validation : Confirm predicted optimal conditions with triplicate experiments and compare to computational models (e.g., DFT calculations for transition-state analysis) .

Q. How do researchers reconcile discrepancies in reported biological activities of pyridazinone derivatives across studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values, assay conditions (e.g., cell lines, incubation times), and structural variations (e.g., substituent effects on bioavailability). For example, chlorine substituents may enhance kinase inhibition but reduce solubility .

- Computational validation : Use molecular docking to assess binding affinity consistency across targets (e.g., comparing COX-2 vs. PDE4 inhibition). Contradictions may arise from differing protein conformations in simulations .

- Experimental replication : Reproduce key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables causing discrepancies .

Q. What strategies are effective for elucidating the mechanism of action of this compound in pharmacological studies?

- Methodology :

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinetic assays : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive mechanisms. For example, pyridazinones may act as ATP-competitive kinase inhibitors .

- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) can identify downstream effects on signaling pathways like MAPK/ERK .

Methodological Considerations

Q. How can computational chemistry enhance the design of pyridazinone-based therapeutics?

- Methodology :

- Quantum chemical calculations : DFT or Hartree-Fock methods predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanoseconds. For example, MD may reveal hydrophobic interactions between the propyl chain and protein pockets .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) to prioritize candidates .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pyridazinone bioactivity studies?

- Methodology :

- Non-linear regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) to calculate IC₅₀ values. Software like GraphPad Prism is standard .

- ANOVA with post-hoc tests : Compare multiple doses across groups (e.g., Tukey’s test for significance). Ensure data meets normality assumptions via Shapiro-Wilk tests .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.